molecular formula C11H20N2O3 B8729802 (R)-tert-Butyl (1-methyl-2-oxopiperidin-3-yl)carbamate

(R)-tert-Butyl (1-methyl-2-oxopiperidin-3-yl)carbamate

Cat. No. B8729802
M. Wt: 228.29 g/mol
InChI Key: MQSOTBQHRIMHGP-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-tert-Butyl (1-methyl-2-oxopiperidin-3-yl)carbamate is a useful research compound. Its molecular formula is C11H20N2O3 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-tert-Butyl (1-methyl-2-oxopiperidin-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-tert-Butyl (1-methyl-2-oxopiperidin-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(R)-tert-Butyl (1-methyl-2-oxopiperidin-3-yl)carbamate

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl N-[(3R)-1-methyl-2-oxopiperidin-3-yl]carbamate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)12-8-6-5-7-13(4)9(8)14/h8H,5-7H2,1-4H3,(H,12,15)/t8-/m1/s1

InChI Key

MQSOTBQHRIMHGP-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCN(C1=O)C

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl(2-oxopiperidin-3-yl)carbamate (1714 mg) in DMF (20 mL) was added 60% sodium hydride (480 mg, containing mineral oil) under ice-cooling. The reaction mixture was stirred at room temperature for 30 min, and iodomethane (1703 mg) was added. The reaction mixture was stirred at room temperature overnight, water was added, and the mixture was extracted with ethyl acetate. The organic layer was separated, washed with water and saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (530 mg).
Quantity
1714 mg
Type
reactant
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1703 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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